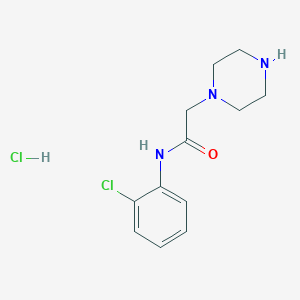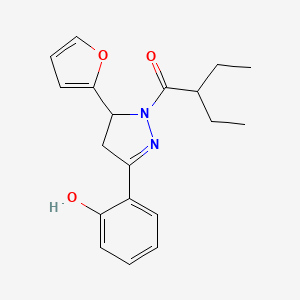![molecular formula C22H23NO2 B2834115 5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one CAS No. 337928-39-9](/img/structure/B2834115.png)
5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one” is a chemical compound with the molecular formula C20H21NO2 . It contains a total of 50 bonds, including 27 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, and 1 ketone .
Synthesis Analysis
The synthesis of this compound could involve a Mannich reaction . The Mannich reaction of the title compound with morpholine, piperidine, or piperazine and formalin affords the Mannich bases . Treatment of the compound with ammonium acetate of benzylamine acetate and formalin in a molar ratio of 1:1:2 gives hexahydro-7,7-dimethyl-l-phenylquinazolin-5(6H)-ones via a double Mannich reaction .Molecular Structure Analysis
The molecular structure of “5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one” is characterized by the presence of three very strong IR absorption bands in the range 1610—1540 cm^-1, characteristic of enaminones derived from cyclohex-an-l,3-diones . Its 'H NMR spectrum features a singlet at d 5.56 (vinyl H-2) and the 13C NMR spectrum shows peaks at ö 197.9 (C-l), 129.2 (C-2), and 168.7 (C-3) .Chemical Reactions Analysis
The compound undergoes various reactions. For instance, it reacts with isonicotinic acid hydrazide and formalin to give a certain product . A Schmidt reaction of certain derivatives gives other products . Reduction of some derivatives affords the 9H-pyrimido[5,4-b]azepine ring system .Scientific Research Applications
Organic Synthesis and Reactivity
Research into the reactivity and synthesis of compounds structurally related to "5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one" has led to advances in organic chemistry, particularly in the development of novel synthetic routes and understanding reaction mechanisms. For instance, studies have explored the reduction of vinylogous thioesters with lithium aluminum hydride, demonstrating the production of addition products and highlighting the influence of the substituents on the reactivity and product distribution (Matoba et al., 1985).
Photochemical Behavior
The photochemical behavior of molecules similar to "5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one" has been a subject of interest, particularly in understanding how molecular structures and crystal lattices influence photochemical reactions. Zimmerman and Zuraw (1989) explored the photochemistry of cyclohexenone derivatives in crystalline states, revealing insights into cyclohexenone rearrangements and the effects of crystalline constraints on photochemical outcomes (Zimmerman & Zuraw, 1989).
Materials Science and Polymer Chemistry
In materials science, the synthesis and characterization of compounds structurally related to "5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one" contribute to the development of new materials with potential applications in electronics and photonics. For example, the synthesis and crystal structure analysis of a compound with a similar structure have been reported, providing insights into the molecular arrangement and potential applications in material science (Shi et al., 2007).
Future Directions
The Mannich bases of “5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one” could conceivably function as intermediates for the synthesis of some condensed heterocycles having a pyrimido or azepino nucleus . This suggests potential future directions in the synthesis of these types of heterocycles.
properties
IUPAC Name |
5,5-dimethyl-3-[(E)-2-(4-phenoxyanilino)ethenyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-22(2)15-17(14-19(24)16-22)12-13-23-18-8-10-21(11-9-18)25-20-6-4-3-5-7-20/h3-14,23H,15-16H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFCHESAMXRLGJ-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=CC(=O)C1)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


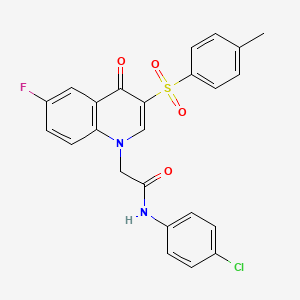

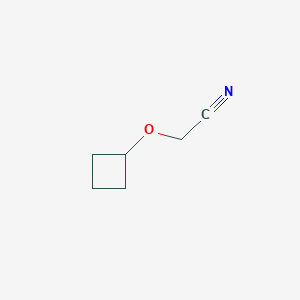
![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834038.png)
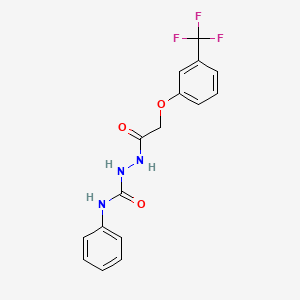
![N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2834042.png)
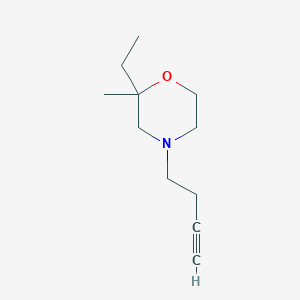
![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2834044.png)
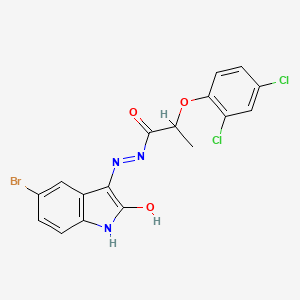
![2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetic acid (4-ketopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl ester](/img/structure/B2834048.png)
